molecular formula C15H9BrClNO2 B12466240 5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione

5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione

Cat. No.: B12466240
M. Wt: 350.59 g/mol
InChI Key: YMFYZWVDRWRASA-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione typically involves the reaction of 5-bromo-2-chlorobenzylamine with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as p-toluenesulfonic acid. The mixture is heated under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms in its structure. This unique combination of substituents can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C15H9BrClNO2

Molecular Weight

350.59 g/mol

IUPAC Name

5-bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H9BrClNO2/c16-10-3-6-12-13(7-10)15(20)18(14(12)19)8-9-1-4-11(17)5-2-9/h1-7H,8H2

InChI Key

YMFYZWVDRWRASA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C2=O)C=C(C=C3)Br)Cl

Origin of Product

United States

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